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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)pyrrolidine

Cat. No.: B1601694 Get Quote

An In-depth Technical Guide to 1-(2-
Nitrophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)pyrrolidine, a

key heterocyclic building block in organic synthesis and medicinal chemistry. The document

details its chemical identity, molecular structure, physicochemical properties, and provides an

expertly curated, field-proven synthesis protocol. Furthermore, it delves into the compound's

reactivity, spectroscopic characterization, safety and handling procedures, and its emerging

applications in drug discovery, particularly in the development of novel therapeutic agents. This

guide is intended to be an essential resource for researchers and professionals engaged in

synthetic chemistry and drug development, offering both foundational knowledge and practical

insights.

Chemical Identity and Molecular Structure
Chemical Name: 1-(2-Nitrophenyl)pyrrolidine CAS Number: 40832-79-9[1] Molecular

Formula: C₁₀H₁₂N₂O₂[2] Molecular Weight: 192.21 g/mol [2]

The molecular architecture of 1-(2-Nitrophenyl)pyrrolidine features a pyrrolidine ring N-

substituted with a 2-nitrophenyl group. The pyrrolidine ring, a five-membered saturated
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heterocycle, imparts specific stereochemical and solubility properties to the molecule. The 2-

nitrophenyl substituent, an electron-withdrawing group, significantly influences the electronic

environment of the pyrrolidine nitrogen and the aromatic ring, dictating the compound's

reactivity.

Property Value Source

CAS Number 40832-79-9 [1]

Molecular Formula C₁₀H₁₂N₂O₂ [2]

Molecular Weight 192.21 g/mol [2]

PubChem CID 12414144

digraph "1-(2-Nitrophenyl)pyrrolidine" {

graph [layout=neato, overlap=false, splines=true, size="7.6,5"];

node [shape=plaintext, fontname="sans-serif", fontsize=12];

edge [fontname="sans-serif", fontsize=12];

// Atom nodes

N1 [label="N", pos="0,0!"];

C1 [label="C", pos="-1.2,-0.5!"];

C2 [label="C", pos="-1.2,-1.9!"];

C3 [label="C", pos="0,-2.6!"];

C4 [label="C", pos="1.2,-1.9!"];

C5 [label="C", pos="1.2,-0.5!"];

N_pyrrolidine [label="N", pos="0,1.4!"];

C6 [label="C", pos="-1.2,2.1!"];

C7 [label="C", pos="-0.7,3.4!"];

C8 [label="C", pos="0.7,3.4!"];

C9 [label="C", pos="1.2,2.1!"];

N_nitro [label="N+", pos="-2.4,0!"];

O1_nitro [label="O-", pos="-3.2,-0.7!"];

O2_nitro [label="O", pos="-2.4,1.0!"];
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// Aromatic ring bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N1;

N1 -- C1;

// Pyrrolidine ring bonds

N_pyrrolidine -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- N_pyrrolidine;

// Substituent bonds

N1 -- N_pyrrolidine [label=""];

C1 -- N_nitro;

N_nitro -- O1_nitro [style=solid];

N_nitro -- O2_nitro [style=double];

// Dummy nodes for double bonds in aromatic ring

dummy1 [pos="-1.2,-1.2!", shape=none, width=0, height=0];

dummy2 [pos="0,-2.25!", shape=none, width=0, height=0];

dummy3 [pos="1.2,-1.2!", shape=none, width=0, height=0];

// Double bonds in aromatic ring

C1 -- dummy1 [dir=none, style=invis];
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C2 -- dummy1 [dir=none, style=invis];

C2 -- C3 [style=invis];

C3 -- dummy2 [dir=none, style=invis];

C4 -- dummy2 [dir=none, style=invis];

C4 -- C5 [style=invis];

C5 -- dummy3 [dir=none, style=invis];

C1 -- dummy3 [dir=none, style=invis];

// Explicitly draw double bonds

edge [style=double];

C2 -- C3;

C4 -- C5;

edge [style=solid];

C1 -- C2;

C3 -- C4;

C5 -- N1;

N1 -- C1;

// Add hydrogens for clarity (optional, can clutter)

H1[label="H", pos="-2.1,-2.3!"];

H2[label="H", pos="0,-3.5!"];

H3[label="H", pos="2.1,-2.3!"];

H4[label="H", pos="2.1,-0.1!"];

C2 -- H1;

C3 -- H2;

C4 -- H3;

C5 -- H4;

}

Caption: Molecular structure of 1-(2-Nitrophenyl)pyrrolidine.
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Synthesis Protocol: Nucleophilic Aromatic
Substitution
The synthesis of 1-(2-Nitrophenyl)pyrrolidine is most effectively achieved via a nucleophilic

aromatic substitution (SNAr) reaction. This method is predicated on the principle that an

electron-deficient aromatic ring, activated by an electron-withdrawing group (in this case, the

nitro group), is susceptible to attack by a nucleophile. The ortho position of the nitro group

provides strong activation for the substitution.

Causality of Experimental Choices
The chosen protocol utilizes 1-fluoro-2-nitrobenzene as the electrophilic partner. The fluorine

atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which

polarizes the C-F bond and facilitates nucleophilic attack. Pyrrolidine serves as the nucleophile,

and a slight excess is used to drive the reaction to completion and to act as a base to

neutralize the hydrofluoric acid byproduct. A non-polar aprotic solvent like toluene is selected to

ensure the solubility of the reactants and to facilitate heating to the required reaction

temperature.

Step-by-Step Methodology
Materials:

1-Fluoro-2-nitrobenzene

Pyrrolidine

Toluene, anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser
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Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve 1-fluoro-2-nitrobenzene (1.0 equivalent) in anhydrous toluene.

Addition of Nucleophile: To the stirred solution, add pyrrolidine (1.2 equivalents) dropwise at

room temperature.

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the

mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃

solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude product by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to afford 1-(2-Nitrophenyl)pyrrolidine as

a solid.
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Starting Materials

Reaction Work-up & Purification Final Product

1-Fluoro-2-nitrobenzene

Nucleophilic Aromatic Substitution in Toluene (Reflux)

Pyrrolidine

Aqueous Wash (NaHCO3, Brine) Drying (MgSO4) Solvent Removal Column Chromatography 1-(2-Nitrophenyl)pyrrolidine

Click to download full resolution via product page

Caption: Synthesis workflow for 1-(2-Nitrophenyl)pyrrolidine.

Physicochemical Properties
Property Value Source

Appearance Solid [2]

Boiling Point 105-107 °C at 6.1 Torr [2]

Density (Predicted) 1.233 ± 0.06 g/cm³ [2]

pKa (Predicted) 3.23 ± 0.40 [2]

Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation of 1-(2-
Nitrophenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the

aromatic and pyrrolidine protons. The aromatic protons will appear as multiplets in the

downfield region (typically δ 7.0-8.0 ppm). The protons on the pyrrolidine ring will exhibit two

multiplets corresponding to the α- and β-protons relative to the nitrogen atom.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The aromatic carbons

will resonate in the δ 115-150 ppm range, with the carbon bearing the nitro group being the
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most deshielded. The carbons of the pyrrolidine ring will appear in the upfield region.

Infrared (IR) Spectroscopy
The IR spectrum will provide evidence for the key functional groups. Characteristic absorption

bands are expected for:

Aromatic C-H stretching: ~3050-3100 cm⁻¹

Aliphatic C-H stretching: ~2850-2960 cm⁻¹

Asymmetric and symmetric NO₂ stretching: Strong absorptions around 1520 cm⁻¹ and 1340

cm⁻¹, respectively.

Aromatic C=C stretching: ~1600 cm⁻¹ and ~1470 cm⁻¹

C-N stretching: ~1250-1350 cm⁻¹

Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 192, corresponding to the

molecular weight of the compound. Fragmentation patterns will likely involve the loss of the

nitro group (NO₂) and cleavage of the pyrrolidine ring.

Reactivity and Applications in Drug Development
1-(2-Nitrophenyl)pyrrolidine serves as a versatile intermediate in the synthesis of more

complex molecules with potential biological activity. The pyrrolidine moiety is a common

scaffold in many FDA-approved drugs and natural products, valued for its ability to introduce a

three-dimensional character and to serve as a key pharmacophoric element.[3]

The primary reactive sites of 1-(2-Nitrophenyl)pyrrolidine are the nitro group and the aromatic

ring.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group,

yielding 1-(2-aminophenyl)pyrrolidine. This transformation opens up a plethora of synthetic

possibilities, such as the formation of amides, sulfonamides, and the construction of

heterocyclic rings like benzimidazoles.
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Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic

substitution reactions, with the substitution pattern directed by the existing substituents.

The derivatives of N-aryl pyrrolidines have shown a wide range of biological activities, including

antibacterial, anticancer, and anti-inflammatory properties.[4] For instance, substituted N-(2'-

nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated as potential

mimics of antimicrobial peptides to combat antibiotic resistance.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(2-Nitrophenyl)pyrrolidine (CAS

40832-79-9) is not readily available, general precautions for handling nitroaromatic compounds

and secondary amines should be strictly followed.

General Safety Precautions:

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles, and a lab coat.

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust

or vapors.

Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with

copious amounts of water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents and strong acids.[5]

First Aid Measures:

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

medical attention.[5]

Skin Contact: Immediately remove contaminated clothing and wash the affected area with

soap and water.[5]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.[5]
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

Conclusion
1-(2-Nitrophenyl)pyrrolidine is a valuable chemical entity with significant potential in synthetic

and medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution,

coupled with its versatile reactivity, makes it an attractive starting material for the development

of novel compounds with diverse biological activities. This guide provides the foundational

knowledge and practical protocols necessary for researchers to effectively utilize this

compound in their scientific endeavors. As with all chemical research, adherence to strict safety

protocols is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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